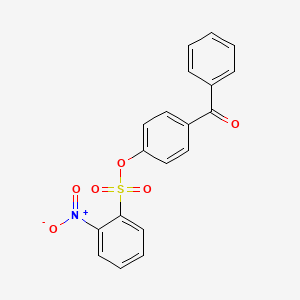
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methoxybenzamide
Übersicht
Beschreibung
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AMB-FUBINACA, which is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). In recent years, AMB-FUBINACA has been studied extensively for its potential use in treating a range of medical conditions.
Wirkmechanismus
AMB-FUBINACA acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that are involved in a range of physiological processes, including pain, mood, appetite, and immune function. This compound binds to the CB1 receptor, which is primarily located in the brain and central nervous system, and the CB2 receptor, which is primarily located in the immune system and peripheral tissues. By activating these receptors, AMB-FUBINACA can modulate the activity of various neurotransmitters and signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMB-FUBINACA are diverse and complex, and depend on a range of factors, including the dose, route of administration, and individual variability. In general, this compound has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, as well as modulating immune function and appetite. Additionally, AMB-FUBINACA has been shown to alter the release of various neurotransmitters, including dopamine, serotonin, and GABA, which are involved in mood, cognition, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
AMB-FUBINACA has several advantages for use in laboratory experiments, including its high potency, selectivity for CB1 and CB2 receptors, and ease of synthesis. Additionally, this compound has been extensively studied in preclinical models, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, there are also limitations to using AMB-FUBINACA in lab experiments, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on AMB-FUBINACA, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential for abuse and addiction. Furthermore, the development of novel analogs and derivatives of AMB-FUBINACA may lead to the discovery of new compounds with improved efficacy and safety profiles. Overall, the research on AMB-FUBINACA has the potential to lead to new treatments for a range of medical conditions, as well as a better understanding of the endocannabinoid system and its role in health and disease.
Wissenschaftliche Forschungsanwendungen
AMB-FUBINACA has been studied for its potential therapeutic applications in a variety of medical conditions, including chronic pain, anxiety, and depression. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, as well as improving mood and cognition. Additionally, AMB-FUBINACA has been investigated for its potential use in treating addiction to other substances, such as opioids and alcohol.
Eigenschaften
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(19)13-7-15-16(23-9-22-15)8-14(13)18-17(20)11-4-3-5-12(6-11)21-2/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAOYFKNTVYQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4847718.png)

![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(2-thienyl)acrylamide]](/img/structure/B4847755.png)
![2,3-dimethyl-5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847759.png)

![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)